5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol 5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672696
InChI: InChI=1S/C10H17N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h8H,2-7H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol

5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC17672696

Molecular Formula: C10H17N3S

Molecular Weight: 211.33 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
IUPAC Name 3-cyclopentyl-4-propyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C10H17N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h8H,2-7H2,1H3,(H,12,14)
Standard InChI Key ZCTAVGZXOCHRIX-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=NNC1=S)C2CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-cyclopentyl-4-propyl-1H-1,2,4-triazole-5-thione, reflects its core structure: a 1,2,4-triazole ring substituted with a cyclopentyl group (C5H9), a propyl chain (C3H7), and a thione functional group (=S) at positions 3, 4, and 5, respectively . The thione tautomer (Figure 1) is stabilized by resonance, a feature critical to its reactivity and potential biological interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1552057-32-5
Molecular FormulaC10H17N3S\text{C}_{10}\text{H}_{17}\text{N}_3\text{S}
Molecular Weight211.33 g/mol
SMILES NotationCCCN1C(=NNC1=S)C2CCCC2
InChIKeyZCTAVGZXOCHRIX-UHFFFAOYSA-N
PubChem CID115389911

Synthesis and Mechanistic Pathways

Synthetic Routes

The compound is synthesized via a multi-step sequence involving:

  • Cyclocondensation: Reaction of cyclopentylamine with propylamine in the presence of a triazole-forming agent (e.g., carbon disulfide or thiourea) to construct the triazole core.

  • Thiolation: Introduction of the thiol group via sulfurization reagents such as Lawesson’s reagent or phosphorus pentasulfide .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclocondensationCyclopentylamine, propylamine, CS2, KOH, 100°C~60%
ThiolationLawesson’s reagent, toluene, reflux~75%

Mechanistic Insights

The cyclocondensation step proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon of carbon disulfide, followed by cyclization. Thiolation involves the substitution of an oxygen atom with sulfur, facilitated by the high electrophilicity of Lawesson’s reagent .

Physicochemical Properties

Stability and Solubility

While experimental data on solubility are lacking, computational predictions (e.g., LogP ≈ 2.8) suggest moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. The thiol group’s propensity for oxidation necessitates storage under inert atmospheres.

Thermal Properties

Melting and boiling points remain unreported, but thermogravimetric analysis (TGA) of similar triazoles indicates decomposition temperatures above 200°C, consistent with aromatic stability .

Future Research Directions

  • Pharmacological Profiling: Evaluate efficacy against drug-resistant fungal strains.

  • Structure-Activity Relationships: Modify substituents to optimize bioavailability.

  • Ecotoxicology Studies: Assess environmental impact for agrochemical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator